2,5-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
The compound "2,5-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide" is a sulfonamide derivative with a tetrahydroquinoline scaffold and a 2-methylpropanoyl substituent. Sulfonamides are a well-established class of compounds with diverse applications, including antimicrobial, antifungal, and pesticidal activities.
Properties
IUPAC Name |
2,5-difluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c1-12(2)19(24)23-9-3-4-13-5-7-15(11-17(13)23)22-27(25,26)18-10-14(20)6-8-16(18)21/h5-8,10-12,22H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOVXIWPECDHLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the sulfonamide group: This step involves the reaction of the tetrahydroquinoline intermediate with a sulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2,5-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
2,5-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lists sulfonamide-based pesticides, such as tolylfluanid and dichlofluanid , which share sulfonamide and halogenated substituents but differ in core structural motifs. Below is a comparative analysis based on structural and functional features:
Key Structural Differences:
Scaffold Diversity: The target compound’s tetrahydroquinoline core may enhance binding to biological targets (e.g., enzymes or receptors) compared to the simpler aliphatic backbones of tolylfluanid and dichlofluanid.
Electron-Withdrawing Groups : The 2,5-difluoro substitution on the benzene ring could modulate electronic properties differently than the dichlorofluoro groups in the reference compounds.
Research Findings and Limitations
No direct studies on the target compound are cited in the provided evidence. However, inferences can be drawn from structurally related sulfonamides:
- Tolylfluanid and dichlofluanid exhibit antifungal activity via inhibition of fungal mitochondrial respiration or cell wall synthesis . The target compound’s fluorinated aromatic system might enhance target specificity or resistance to metabolic degradation.
Biological Activity
2,5-Difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a sulfonamide group attached to a benzene ring, with a difluoro substitution and a tetrahydroquinoline moiety. Its molecular formula is C19H22F2N2O2S.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound and its derivatives:
- Anticancer Activity : Sulfonamide derivatives have shown significant anticancer properties. For instance, compounds similar to 2,5-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl] demonstrated cytotoxic effects against several cancer cell lines (IC50 values ranging from 1.48 µM to 9.83 µM) .
- Inhibition of Carbonic Anhydrase : Some benzenesulfonamides are known inhibitors of carbonic anhydrase, which plays a crucial role in various physiological processes including respiration and acid-base balance. This inhibition can be beneficial in treating conditions like pulmonary hypertension .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes. For instance, the inhibition of carbonic anhydrase has been linked to therapeutic effects in cardiovascular diseases .
- Cell Cycle Arrest and Apoptosis Induction : Studies indicate that certain derivatives can induce apoptosis in cancer cells by affecting cell cycle progression and increasing levels of cleaved caspases .
Case Studies
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Anticancer Efficacy : In vitro studies involving MDA-MB-468 breast cancer cells showed that the compound could arrest the cell cycle at G0-G1 and S phases while inducing apoptosis through caspase activation .
Cell Line IC50 (µM) Mechanism MDA-MB-468 3.99 Cell cycle arrest CCRF-CM 4.51 Apoptosis induction - Cardiovascular Effects : Research on related sulfonamides indicated they could significantly alter perfusion pressure and coronary resistance in isolated rat heart models. The study highlighted the potential for these compounds to influence calcium channel activity .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for determining its therapeutic efficacy:
- Absorption and Distribution : The compound's lipophilicity may enhance its absorption across biological membranes.
- Metabolism and Excretion : Investigations into metabolic pathways are necessary to predict how the body processes this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
